5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16N4S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-phenyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H16N4S/c1-2-4-12(5-3-1)13-10-21-16-14(13)15(18-11-19-16)20-8-6-17-7-9-20/h1-5,10-11,17H,6-9H2 |
InChI Key |
CROSIIFKOPCIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyridine Congeners
Replacing the pyrimidine ring with pyridine (e.g., 15b ) via Suzuki coupling with (pyridin-4-yl)boronic acid reduces enzymatic potency but offers insights into steric effects.
Side Chain Functionalization
Homologation of the piperazine side chain (e.g., 7l , R = CH₂NH₂) enhances cellular permeability (EC₅₀ = 0.071 μM in BREC cells).
Purification and Characterization
Final compounds are purified via flash chromatography (silica gel, CH₂Cl₂/MeOH) or crystallization. Purity (>95%) is confirmed by:
Scalability and Industrial Applications
Patent US4695568A discloses scalable methods for thieno[2,3-d]pyrimidines using continuous flow reactors, achieving kilogram-scale production with >90% yield. Critical parameters include:
Chemical Reactions Analysis
Piperazine Ring Modifications
The piperazinyl group undergoes further functionalization to introduce diverse substituents, enhancing pharmacological properties. Key reactions include:
Alkylation/Acylation
-
N-Alkylation : Reacting with alkyl halides or nosylates (e.g., (R)-glycerol acetonide nosylate) in polar aprotic solvents .
-
Acylation : Treatment with acyl chlorides (e.g., acryloyl chloride) under catalytic basic conditions .
Suzuki Coupling
-
Brominated Derivatives : 5-Bromo intermediates (e.g., 23 ) undergo Suzuki-Miyaura cross-coupling with aryl/alkyl boronic acids using Pd catalysts .
Electrophilic Aromatic Substitution
The phenyl ring at position 5 participates in halogenation and nitration :
-
Bromination : Using N-bromosuccinimide (NBS) in DMF at 0°C to room temperature .
-
Nitration : Mixed HNO₃/H₂SO₄ introduces nitro groups, later reduced to amines for further derivatization .
Deprotection and Functional Group Interconversion
-
Boc Deprotection : HCl in ethanol cleaves tert-butoxycarbonyl (Boc) groups from piperazine nitrogens .
-
Amide Hydrolysis : Acidic or basic conditions convert esters to carboxylic acids (e.g., ethyl ester → carboxylic acid using H₂SO₄) .
Key Derivatives and Reaction Data
The table below summarizes structurally modified derivatives of 5-phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine and their synthesis:
Mechanistic Insights
-
Nucleophilic Substitution : The 4-chloro group’s reactivity stems from electron-withdrawing effects of the thienopyrimidine ring, facilitating attack by piperazine’s lone pair .
-
Suzuki Coupling : Bromine at C5 acts as a directing group, enhancing regioselectivity in cross-couplings .
Stability and Decomposition
-
Thermal Sensitivity : Decomposition occurs above 140°C, necessitating controlled temperatures during synthesis .
-
Light Sensitivity : Brominated derivatives require amber glassware to prevent photodegradation .
This systematic analysis highlights the compound’s synthetic flexibility, enabling tailored modifications for drug discovery. Continued exploration of its reactivity could unlock novel bioactive agents.
Scientific Research Applications
Medicinal Chemistry
5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine has been studied for its antimicrobial , anticancer , and anti-inflammatory properties. Its structural characteristics allow it to interact with various biological targets, making it a valuable candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, cytotoxicity tests on A549 lung cancer cells and MCF-7 breast cancer cells revealed IC50 values of 12.5 µM and 15.0 µM respectively, suggesting significant potential as an anticancer agent.
- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit efficacy against multiple bacterial strains. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This has been supported by studies demonstrating its effectiveness in reducing inflammation in various models .
Case Studies
Several studies have documented the applications of this compound:
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against A549 and MCF-7 cells, suggesting its potential as a lead compound for developing new anticancer agents.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli using disc diffusion methods, revealing promising results that warrant further investigation into its clinical applications .
Mechanism of Action
The mechanism of action of 5-phenyl-4-piperazinothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Thieno[2,3-d]pyrimidine Derivatives
Detailed Analysis of Structural and Functional Differences
Core Structure Variations
- Thieno[2,3-d] vs. Thieno[3,2-d] Pyrimidine: The target compound’s thieno[2,3-d]pyrimidine core (thiophene fused at positions 2,3) differs from the thieno[3,2-d] isomer (fused at 3,2), altering electronic distribution and steric interactions. This impacts binding to targets like kinases or GPCRs .
Substituent Effects
- Piperazine Modifications: The target’s unsubstituted piperazine may favor interactions with polar residues in binding pockets. Substitution with 3-methylphenyl () increases hydrophobicity, enhancing affinity for lipophilic targets (e.g., serotonin receptors) .
- Aromatic Substituents :
Pharmacological Implications
- Anticancer Potential: Piperazine-containing thienopyrimidines (e.g., ) are reported to inhibit kinases like EGFR or CDKs, suggesting similar mechanisms for the target compound .
- Antimicrobial Activity: Thieno[2,3-d]pyrimidines with electron-deficient substituents (e.g., chloro) show enhanced antibacterial effects, as seen in .
Biological Activity
5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.4 g/mol. The compound features a thieno ring fused with a pyrimidine structure, which is substituted with a phenyl group and a piperazine moiety. This unique combination contributes to its pharmacological potential.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving cyclization reactions of thiophene derivatives and pyrimidine intermediates. Common reagents include bases like potassium carbonate and solvents such as dimethylformamide or acetone. The introduction of the piperazine moiety is often accomplished via nucleophilic substitution reactions.
Antitumor Activity
Studies have indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor activity. For instance, related compounds have shown IC50 values against various cancer cell lines, suggesting that this compound may also possess similar properties.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5k | 40 - 204 | HepG2 |
| Sunitinib | 261 | HepG2 |
In a comparative study, compound 5k demonstrated notable cytotoxic effects against HepG2 cells, with mechanisms involving apoptosis induction and cell cycle arrest through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidines. For example, derivatives have been shown to inhibit COX-2 activity effectively:
| Compound | IC50 (µM) |
|---|---|
| Compound 5 | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
These findings suggest that this compound may also exhibit similar anti-inflammatory effects .
Antimicrobial Properties
Additionally, there is evidence suggesting that this compound may possess antimicrobial properties. Related structures have been studied for their ability to inhibit bacterial growth, indicating potential therapeutic applications in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidines is closely linked to their structural features. Variations in substituents on the thieno or piperazine rings can significantly influence potency and selectivity:
| Substituent | Biological Activity |
|---|---|
| Methyl on thieno ring | Antitumor activity |
| Piperidine instead of piperazine | Antimicrobial properties |
| Benzyl substitution | Psychotropic effects |
This diversity in SAR highlights the importance of specific functional groups in modulating biological activity .
Case Studies and Research Findings
Several case studies have been conducted to assess the pharmacological potential of compounds related to this compound:
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various derivatives against four different cancer cell lines using an MTT assay. Compounds exhibited IC50 values ranging from 29 to 59 µM, with significant activity against EGFR and Her2 enzymes .
- In Vivo Studies : In vivo experiments demonstrated that certain derivatives reduced inflammation in carrageenan-induced paw edema models, showcasing their potential as anti-inflammatory agents .
Q & A
Q. What are the common synthetic routes for 5-phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine, and how are intermediates characterized?
The synthesis typically involves cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide, urea, or nitriles. For example, the Niementowski reaction uses 2-amino-3-methoxycarbonylthiophene heated in formamide at 200°C to form the pyrimidine core . Post-cyclization, piperazine substitution is achieved via nucleophilic aromatic substitution using piperazine derivatives under reflux conditions. Characterization of intermediates employs ¹H/¹³C NMR for structural confirmation and HPLC (with ammonium acetate buffer at pH 6.5) for purity assessment .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- NMR : Proton signals near δ 8.0–8.5 ppm confirm aromatic thieno[2,3-d]pyrimidine protons, while piperazine protons appear as multiplets at δ 2.5–3.5 ppm .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond ≈1.70 Å in the thiophene ring) to validate stereoelectronic effects .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 591.7 for C30H33N5O6S derivatives) confirm molecular weight .
Q. How is the compound initially screened for biological activity in academic research?
Standard protocols include:
- In vitro cytotoxicity assays (e.g., MTT assay) using cancer cell lines.
- Antimicrobial screening via agar diffusion methods, comparing zone-of-inhibition data against controls .
- Enzyme inhibition studies (e.g., kinase assays) with IC₅₀ calculations using dose-response curves.
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
Low yields (e.g., <50%) may arise from incomplete ring closure. Strategies include:
- Optimizing reaction time : Extending reflux duration (e.g., 16–18 hours in formic acid) improves cyclization efficiency .
- Catalyst screening : Lewis acids like ZnCl₂ or microwave-assisted synthesis enhance reaction rates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states during cyclization .
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies (e.g., varying IC₅₀ values) may stem from:
- Purity differences : Validate compound purity via HPLC (>95%) and quantify impurities (e.g., using reference standards like MM0421.02) .
- Assay variability : Standardize protocols (e.g., buffer pH, cell passage number) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to identify pharmacophore elements .
Q. What advanced methodologies are used to study the compound’s pharmacokinetic properties?
- ADME profiling : Use Caco-2 cell monolayers to assess intestinal permeability and microsomal stability assays for metabolic half-life .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify free vs. bound fractions .
- In silico modeling : Molecular docking (e.g., with AutoDock Vina) predicts binding affinities to targets like dopamine receptors .
Q. How can solubility challenges in aqueous assays be mitigated?
Q. What strategies ensure compound stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
